molecular formula C14H17N3O2 B4987410 N-quinazolin-4-ylisoleucine

N-quinazolin-4-ylisoleucine

Cat. No.: B4987410
M. Wt: 259.30 g/mol
InChI Key: BRVOHIWIBWLVIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including N-quinazolin-4-ylisoleucine, typically involves the use of metal catalysts. One common method is the copper-catalyzed synthesis, which involves the reaction of 2-halobenzamides with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs large-scale batch reactors and continuous flow systems. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of phase-transfer catalysis and ultrasound-promoted reactions are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-quinazolin-4-ylisoleucine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinazoline N-oxides, while reduction can lead to the formation of quinazoline amines .

Comparison with Similar Compounds

N-quinazolin-4-ylisoleucine is unique compared to other quinazoline derivatives due to its specific structure and functional groups. Similar compounds include:

These compounds share similar biological activities but may differ in their potency and specificity due to differences in their side chains .

Properties

IUPAC Name

3-methyl-2-(quinazolin-4-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-9(2)12(14(18)19)17-13-10-6-4-5-7-11(10)15-8-16-13/h4-9,12H,3H2,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVOHIWIBWLVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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